molecular formula C17H25N5O4 B2368285 2,6-Bis(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878423-97-3

2,6-Bis(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2368285
CAS RN: 878423-97-3
M. Wt: 363.418
InChI Key: PCEPHODSGUZDLR-UHFFFAOYSA-N
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Description

2,6-Bis(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, commonly known as DBEI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBEI is a purine analog that has been shown to exhibit potent antitumor activity, making it a promising candidate for cancer treatment. In

Scientific Research Applications

Synthesis and Structural Characterization

Imidazole derivatives, including bisphenol compounds with imidazole moieties, have been synthesized and structurally characterized, demonstrating their utility as hosts for anions and in forming extensive hydrogen-bonded structures. Such compounds exhibit strong intramolecular hydrogen bonds among hydroxyl groups, showcasing their potential in supramolecular chemistry and materials science (Nath & Baruah, 2012).

Electron Delocalization and Stability

Research on N-heterocyclic carbenes (NHCs) with imidazole skeletons has highlighted the influence of electron delocalization on the stability and structure of potential NHC precursors. Such insights are crucial for developing new NHCs with enhanced π-acceptor characteristics, contributing to catalysis and organic synthesis domains (Hobbs et al., 2010).

Hydrogen-Bonding in Organic Solids

Multicomponent crystals involving substituted organic amine molecules and various acids have been prepared, offering insights into the synthesis, structural characterization, and hydrogen-bonding networks. These findings have implications for designing molecular crystals with specific properties for pharmaceutical and materials science applications (Zong et al., 2016).

Quantum-Mechanical Modeling

Quantum-mechanical modeling has been applied to understand the stability and formation of imidazole derivatives, providing valuable information on the most stable conformers and their potential applications in designing new materials with desired properties (Hęclik et al., 2017).

Luminescence Sensing

Imidazole dicarboxylate-based lanthanide metal-organic frameworks have been developed for luminescence sensing of benzaldehyde, showcasing the potential of imidazole derivatives in sensing applications and the development of novel luminescent materials (Shi et al., 2015).

properties

IUPAC Name

2,6-bis(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4/c1-5-25-9-7-20-12(3)11-22-13-14(18-16(20)22)19(4)17(24)21(15(13)23)8-10-26-6-2/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEPHODSGUZDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCOCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-bis(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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